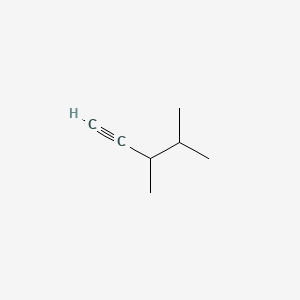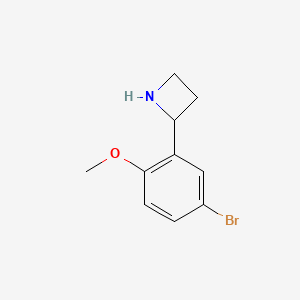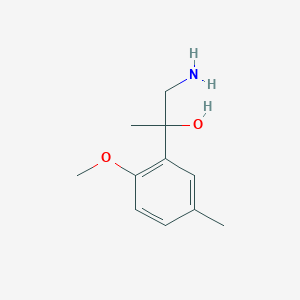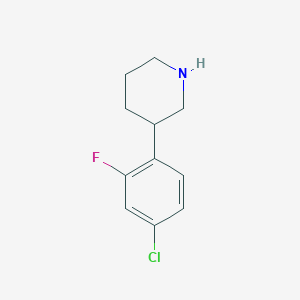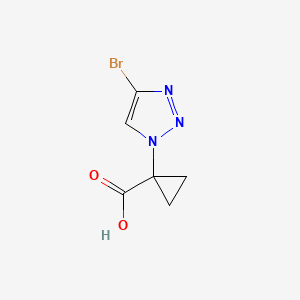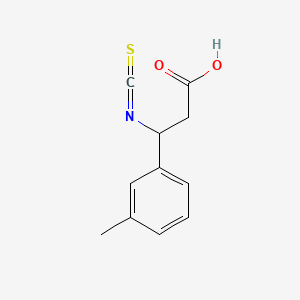
3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxy group, a nitro group, and a ketone functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 4-methoxyacetophenone followed by oxidation and subsequent reactions to introduce the oxopropanoic acid moiety. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is 3-(4-Methoxy-3-aminophenyl)-2-oxopropanoic acid.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group and ketone moiety also contribute to its reactivity and potential biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitrophenylacetic acid
- 4-Methoxy-3-nitrophenylpropanoic acid
- 4-Methoxy-3-nitrophenylbutanoic acid
Uniqueness
3-(4-Methoxy-3-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a nitro group and a ketone functional group on the same phenyl ring
Properties
Molecular Formula |
C10H9NO6 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-9-3-2-6(4-7(9)11(15)16)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
JXVCXYLNHPHVEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




